![molecular formula C12H13ClFNO B2756171 2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone CAS No. 2092480-69-6](/img/structure/B2756171.png)
2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluorophenyl group and a ketone group . The pyrrolidine ring is widely used in medicinal chemistry to create compounds for the treatment of various diseases .
Molecular Structure Analysis
The molecular structure of “2-Chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone” is characterized by a pyrrolidine ring, a fluorophenyl group, and a ketone group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .Scientific Research Applications
Hydrogen-bonding Patterns and Structural Analysis
The study of hydrogen-bonding patterns in enaminones, closely related to the compound , reveals significant insights into the molecular structures and interactions within crystals. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Such structural characteristics are critical for understanding the molecular assembly and designing materials with desired properties (Balderson et al., 2007).
Synthesis of Complex Systems
The versatile three-component coupling method has been utilized to synthesize pyrazolopyridines and other pyrido fused systems, demonstrating the compound's utility in creating complex molecular structures. This method's remarkable versatility and usefulness in preparing combinatorial libraries highlight the compound's potential in medicinal chemistry and drug development (Almansa et al., 2008).
Antifungal Agent Synthesis
In the development of voriconazole, a novel broad-spectrum triazole antifungal agent, the compound's utility in establishing relative stereochemistry through organozinc derivative reactions has been pivotal. This process exemplifies the compound's role in synthesizing therapeutically valuable agents, showcasing its importance in pharmaceutical research (Butters et al., 2001).
Non-linear Optical Properties and Drug Development Potential
The synthesis and characterization of heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one (CFPDPPO), have revealed significant insights into their non-linear optical properties and potential in drug development. Studies involving DFT calculations, molecular dynamics simulations, and various analytical techniques provide a comprehensive understanding of these molecules' reactive properties, stability, and potential applications in materials science and pharmacology (Murthy et al., 2017).
properties
IUPAC Name |
2-chloro-1-[2-(4-fluorophenyl)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClFNO/c13-8-12(16)15-7-1-2-11(15)9-3-5-10(14)6-4-9/h3-6,11H,1-2,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHATUICEPFGKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCl)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

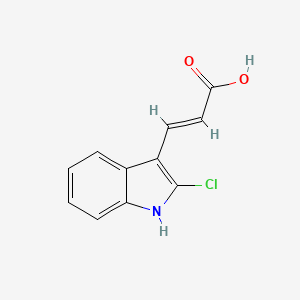
![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2756089.png)
![N-({3-[2-(dimethylamino)ethoxy]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-2-carboxamide](/img/structure/B2756091.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2756093.png)
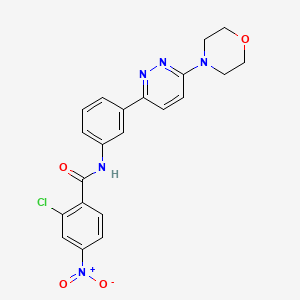
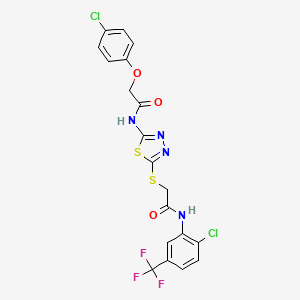
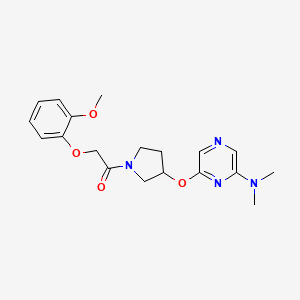
![N-[(4-fluoro-1-naphthyl)sulfonyl]-N-methylglycine](/img/structure/B2756101.png)
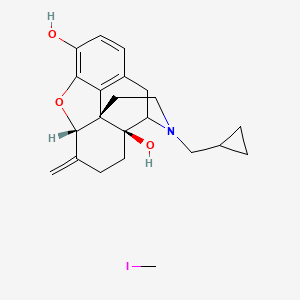

![methyl 2-(2,2,7,7-tetramethyltetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamido)benzoate](/img/structure/B2756106.png)
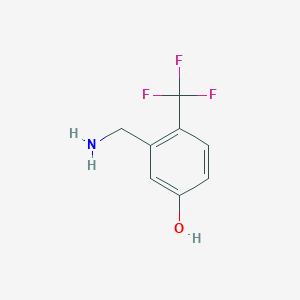
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-fluoro-1-methylquinolin-4(1H)-one](/img/structure/B2756110.png)
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2756111.png)